MAO-B Inhibition: 8-Ethoxyquinoline-7-carbaldehyde Shows Defined Sub-Micromolar Activity
8-Ethoxyquinoline-7-carbaldehyde inhibits human recombinant monoamine oxidase B (MAO-B) with an IC50 value of 530 nM (0.53 µM) [1]. While no direct head-to-head comparison with 8-hydroxyquinoline-7-carbaldehyde is available in this assay, the quantified activity establishes a verifiable biological benchmark against which structurally related quinoline carbaldehydes may be evaluated [2]. The compound also shows moderate CYP3A4 inhibition (IC50 = 800 nM) and weaker acetylcholinesterase inhibition (IC50 = 1.20 × 10³ nM), indicating a target selectivity profile distinct from the primary MAO-B activity [1].
| Evidence Dimension | Enzyme inhibition potency (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 530 nM (0.53 µM) |
| Comparator Or Baseline | No direct comparator in same assay; baseline reference: CYP3A4 IC50 = 800 nM (same compound, selectivity context) |
| Quantified Difference | MAO-B vs. CYP3A4 selectivity ratio = 1.5-fold; MAO-B vs. AChE selectivity = 2.3-fold |
| Conditions | Human recombinant MAO-B expressed in supersomes; substrate: kynuramine; product: 4-hydroxyquinoline; fluorescence detection |
Why This Matters
The 530 nM MAO-B IC50 provides a quantifiable activity benchmark enabling researchers to evaluate this compound as a scaffold for neurodegenerative disease target engagement, with selectivity data distinguishing it from non-selective quinoline derivatives.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574): MAO-B, CYP3A4, and AChE Inhibition Data. View Source
- [2] ChEMBL Database. CHEMBL5081574: Bioactivity Summary for 8-Ethoxyquinoline-7-carbaldehyde. View Source
